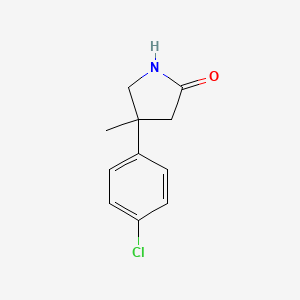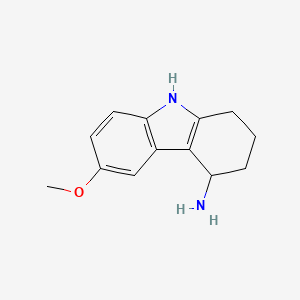
(5-フルオロピリジン-2-イル)-(2-メチル-6-ピロリジン-2-イルピリジン-4-イル)アミン
概要
説明
(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine is a complex organic compound characterized by its unique structure, which includes fluorine, pyridine, and pyrrolidine moieties
科学的研究の応用
Chemistry
In chemistry, (5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological activity makes it a valuable tool in biochemical research. It can be used to study enzyme interactions, receptor binding, and cellular pathways. Its fluorine atom often enhances its binding affinity and selectivity, making it useful in drug discovery and development.
Medicine
In medicine, (5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for further pharmacological studies.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties enable the development of products with enhanced performance and reduced environmental impact.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrrolidine precursors, followed by their functionalization and coupling. Common reagents used in these reactions include fluorinating agents, amines, and catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions
(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridine or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux and microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
作用機序
The mechanism of action of (5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The fluorine atom enhances its binding affinity, allowing it to modulate the activity of these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects. Understanding its mechanism of action is crucial for optimizing its therapeutic potential and minimizing side effects.
類似化合物との比較
Similar Compounds
(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine: shares similarities with other fluorinated pyridine and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of (5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine lies in its specific combination of functional groups and structural features. The presence of both fluorine and pyrrolidine moieties enhances its chemical reactivity and biological activity, making it a versatile compound for various applications. Its distinct structure allows for unique interactions with molecular targets, providing advantages over similar compounds in certain contexts.
特性
IUPAC Name |
N-(5-fluoropyridin-2-yl)-2-methyl-6-pyrrolidin-2-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c1-10-7-12(20-15-5-4-11(16)9-18-15)8-14(19-10)13-3-2-6-17-13/h4-5,7-9,13,17H,2-3,6H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRNJPMAYDJMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)



![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)



![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)

![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)

